molecular formula C21H21BrN4O2S2 B12459948 N-(4-bromophenyl)-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide

N-(4-bromophenyl)-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide

Cat. No.: B12459948
M. Wt: 505.5 g/mol
InChI Key: MHIJQCZZAIORNM-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}BUTANAMIDE is a complex organic compound that features a bromophenyl group, a thiadiazole ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}BUTANAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the thiadiazole intermediate.

    Formation of the Butanamide Moiety: The final step involves the coupling of the thiadiazole-bromophenyl intermediate with a butanoyl chloride derivative under basic conditions to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: It can be utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}BUTANAMIDE involves its interaction with specific molecular targets. The bromophenyl group and thiadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-3,5-DIMETHOXYBENZAMIDE
  • N-(4-BROMOPHENYL)-3-PHENYLPROPANAMIDE
  • N-(4-BROMOPHENYL)-3-FLUOROBENZAMIDE

Uniqueness

N-(4-BROMOPHENYL)-2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}BUTANAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H21BrN4O2S2

Molecular Weight

505.5 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanamide

InChI

InChI=1S/C21H21BrN4O2S2/c1-2-17(19(28)23-16-11-9-15(22)10-12-16)29-21-26-25-20(30-21)24-18(27)13-8-14-6-4-3-5-7-14/h3-7,9-12,17H,2,8,13H2,1H3,(H,23,28)(H,24,25,27)

InChI Key

MHIJQCZZAIORNM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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